4-Tert-butoxy-5-cyclopropoxypicolinonitrile
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Overview
Description
4-Tert-butoxy-5-cyclopropoxypicolinonitrile is an organic compound with a complex structure that includes tert-butoxy and cyclopropoxy groups attached to a picolinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-5-cyclopropoxypicolinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-tert-butoxystyrene with cyclopropyl bromide under basic conditions to form the cyclopropoxy intermediate. This intermediate is then reacted with picolinonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy or cyclopropoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted picolinonitrile derivatives.
Scientific Research Applications
4-Tert-butoxy-5-cyclopropoxypicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxystyrene: Shares the tert-butoxy group but differs in the core structure.
Cyclopropyl bromide: Contains the cyclopropoxy group but lacks the picolinonitrile core
Uniqueness
4-Tert-butoxy-5-cyclopropoxypicolinonitrile is unique due to the combination of tert-butoxy and cyclopropoxy groups attached to a picolinonitrile core.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-11-6-9(7-14)15-8-12(11)16-10-4-5-10/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
RBPSHHHTBBCLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC(=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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